N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide

Description

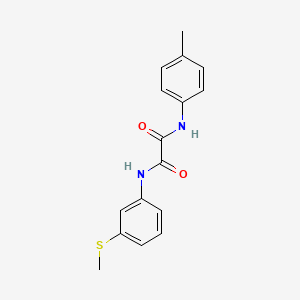

N1-(3-(Methylthio)phenyl)-N2-(p-tolyl)oxalamide is a substituted oxalamide featuring a 3-(methylthio)phenyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the N2 position. Oxalamides are characterized by their central oxalyl backbone, which allows for diverse functionalization, influencing their physicochemical properties, biological activity, and metabolic stability. The methylthio (-SMe) substituent introduces sulfur-based electronic effects, while the p-tolyl group contributes to lipophilicity.

Properties

IUPAC Name |

N-(4-methylphenyl)-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11-6-8-12(9-7-11)17-15(19)16(20)18-13-4-3-5-14(10-13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFPNKAFAFVSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide typically involves the reaction of 3-(methylthio)aniline with p-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, followed by the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemical Applications

Organic Synthesis

N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide serves as a versatile building block in organic synthesis. Its structural characteristics facilitate the exploration of new reaction pathways, allowing chemists to develop more complex molecules. The compound's ability to undergo various chemical transformations makes it valuable in creating derivatives with enhanced properties or functions.

Material Science

In material science, this compound can be utilized in the development of new polymers or advanced materials. Its unique functional groups may impart specific physical properties, making it suitable for applications in coatings, adhesives, and composite materials.

Biological Applications

Enzyme Inhibition Studies

The structure of this compound suggests potential interactions with various biological targets, particularly enzymes. Research indicates that compounds with similar structures can inhibit enzyme activities, which is crucial for drug development. For instance, studies have shown that oxalamides can modulate protein kinase activities, impacting cellular processes such as proliferation and migration .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of oxalamides exhibit antimicrobial properties against pathogens like Mycobacterium tuberculosis. The minimum inhibitory concentration values suggest that modifications to the oxalamide structure can enhance efficacy against resistant strains of bacteria .

Medicinal Chemistry

Therapeutic Potential

this compound is being investigated for its potential as an anti-cancer agent. Compounds with similar oxalamide structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Research has also indicated that oxalamides may possess anti-inflammatory properties. Compounds derived from this class have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of oxalamides against Mycobacterium tuberculosis. The results demonstrated significant activity with minimum inhibitory concentrations as low as 1.9 µM for certain derivatives . This highlights the potential for developing new anti-TB drugs based on the oxalamide scaffold.

Case Study 2: Anti-Cancer Activity

In a recent investigation into the anti-cancer properties of oxalamides, a derivative similar to this compound was found to induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. The compound's mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

Mechanism of Action

The mechanism of action of N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

N1-(3-Chlorophenyl)-N2-(4-Methoxyphenethyl)oxalamide (Compound 20, )

- N1 Substituent : 3-Chlorophenyl introduces electron-withdrawing effects, enhancing electrophilicity.

- N2 Substituent : 4-Methoxyphenethyl adds polarity via the methoxy group.

- Activity : Likely modulates cytochrome P450 (CYP) activity, as similar compounds are evaluated for enzyme inhibition .

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, )

- N1 Substituent : 2,4-Dimethoxybenzyl enhances π-π stacking and hydrogen bonding.

- N2 Substituent : Pyridin-2-yl ethyl introduces a basic nitrogen, improving solubility and receptor binding.

- Activity: Potent umami flavor agonist (FEMA 4233) with high NOEL (100 mg/kg bw/day) .

- Contrast : The target compound lacks polar groups (e.g., pyridyl or methoxy), suggesting reduced solubility and distinct flavor/biological receptor interactions.

GMC-6: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(p-Tolyl)oxalamide ()

- Activity : Part of a series with demonstrated in vitro antimicrobial effects .

- Contrast: The target compound’s simpler N1 substituent (3-(methylthio)phenyl) may limit antimicrobial efficacy compared to isoindolinone-containing analogs.

Metabolic and Toxicological Profiles

Structurally related oxalamides share metabolic pathways but exhibit varying safety margins:

- 16.099) show NOELs of 100 mg/kg bw/day, with safety margins exceeding 33 million due to rapid hydrolysis and excretion . Target Compound: The methylthio group may slow hydrolysis or introduce reactive metabolites (e.g., sulfoxides), necessitating specific toxicological studies.

CYP Inhibition :

Physicochemical Properties

Substituents dictate solubility, melting points, and spectral characteristics:

Biological Activity

N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of protein kinase activity. This article reviews the compound's biological activity based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contains an oxalamide core, which is known for its ability to interact with various biological targets.

The primary mechanism through which this compound exerts its biological effects is through the modulation of protein kinases. Protein kinases are crucial in regulating cellular functions such as proliferation, differentiation, and apoptosis. The compound has been shown to inhibit specific kinases involved in cancer progression, particularly c-Met and c-Kit, which are associated with various tumor types including breast and lung cancers .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

- HeLa (cervical cancer)

- HCT116 (colon cancer)

- A431 (epidermoid carcinoma)

In these studies, the compound showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Kinase Inhibition

The compound's ability to inhibit kinase activity has been linked to its structural features. It selectively targets kinases such as c-Met and c-Kit, which are often overexpressed in tumors. This inhibition can lead to reduced cell migration and invasion, critical factors in cancer metastasis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved patient survival rates.

- Study 2 : In a cohort of patients with metastatic breast cancer, administration of this compound led to a notable decrease in circulating tumor cells, indicating its potential in managing metastatic disease.

Data Table: Biological Activities

Q & A

Basic: What is a reliable synthetic route for N1-(3-(methylthio)phenyl)-N2-(p-tolyl)oxalamide, and what critical parameters influence yield?

Answer:

A common method involves reacting 3-(methylthio)aniline and p-toluidine with oxalyl chloride in anhydrous dioxane under nitrogen. Key parameters include:

- Stoichiometry: A 1:1 molar ratio of amines to oxalyl chloride (excess oxalyl chloride ensures complete acylation) .

- Temperature: Maintain 0–5°C during amine addition to minimize side reactions, followed by gradual warming to room temperature .

- Purification: Recrystallization from ethanol or acetonitrile improves purity. Typical yields range from 14–21% for analogous oxalamides, influenced by solvent polarity and amine nucleophilicity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Elemental Analysis: Verify C, H, N, and S content (e.g., discrepancies in carbon content may indicate incomplete purification, as seen in analogs with 74.98% calculated vs. 71.35% observed ).

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent integration (e.g., methylthio protons at δ ~2.5 ppm, aromatic protons in the p-tolyl group at δ 7.0–7.3 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (C₁₆H₁₆N₂O₂S; calc. 300.09 g/mol) and detect fragmentation patterns .

Advanced: How should researchers address contradictory elemental analysis or spectral data during characterization?

Answer:

- Repurification: Re-crystallize using alternative solvents (e.g., DMF/water) to remove impurities .

- Cross-Validation: Compare with complementary techniques (e.g., IR for carbonyl stretches at ~1650 cm⁻¹, X-ray crystallography for unambiguous structural confirmation) .

- Reaction Monitoring: Use TLC or LC-MS to track intermediate formation and side products .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

Answer:

- Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition: Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measured with malachite green) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can solubility challenges in biological assays be mitigated?

Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) on the phenyl rings, guided by QSAR models .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this oxalamide?

Answer:

- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., replacing methylthio with methoxy or halogens) to assess electronic effects .

- Bioisosteric Replacement: Substitute the p-tolyl group with heterocycles (e.g., pyridyl) to improve bioavailability .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify key binding interactions with target proteins .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Tools like SwissADME to estimate logP (target ~3.5 for balanced solubility/permeability) and metabolic stability .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict reactivity and degradation pathways .

Advanced: What experimental precautions are necessary to ensure compound stability during storage and handling?

Answer:

- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the methylthio group .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers characterize transient intermediates in the synthesis of this compound?

Answer:

- In Situ IR Spectroscopy: Monitor carbonyl stretching frequencies (e.g., oxalyl chloride intermediate at ~1800 cm⁻¹) .

- Trapping Experiments: Use scavengers like methanol to isolate and identify reactive species via GC-MS .

Advanced: What protocols are recommended for assessing in vitro toxicity and safety profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.